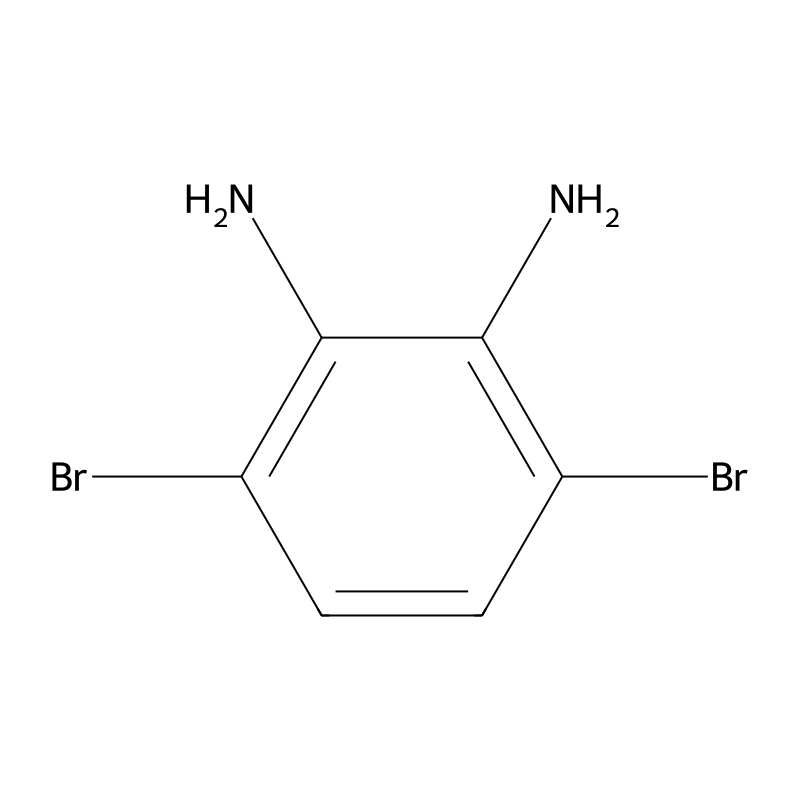

3,6-Dibromobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Polymerization:

3,6-Dibromobenzene-1,2-diamine, also known as 3,6-dibromo-1,2-phenylenediamine, acts as an electron-deficient monomer, meaning it can be linked to other molecules to form larger polymers. Research has shown its potential in the electrochemical polymerization of polyaniline and polypyrrole, conductive polymers with various applications in electronics and energy storage [, ].

Potential for Photonic Crystals:

Due to its specific properties, 3,6-Dibromobenzene-1,2-diamine has been explored for its potential use in the fabrication of photonic crystals. These are periodic structures that control the propagation of electromagnetic waves, finding applications in lasers, optical fibers, and other photonic devices. Research suggests its suitability for the development of novel photonic crystal materials with unique optical properties [].

3,6-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula CHBrN and a molecular weight of approximately 265.93 g/mol. This compound features a benzene ring substituted at the 3 and 6 positions with bromine atoms and at the 1 and 2 positions with amine groups. It is a solid at room temperature and is typically handled under controlled conditions due to its potential biological activity and chemical reactivity .

- Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Reduction Reactions: The bromine substituents can be reduced to form corresponding amines or substituted phenols under appropriate conditions.

- Coupling Reactions: This compound can undergo coupling reactions, particularly in the synthesis of azo dyes or other complex organic molecules.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance the reactivity of the amine or halogen groups .

Research indicates that 3,6-Dibromobenzene-1,2-diamine exhibits notable biological activities, particularly in pharmacological contexts. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP2C9, which plays a significant role in drug metabolism. Additionally, its structure suggests possible interactions with biological targets due to the presence of both bromine and amine functional groups, which may influence its bioavailability and toxicity profiles .

Several synthetic routes have been developed for the preparation of 3,6-Dibromobenzene-1,2-diamine:

- Bromination of 1,2-Diaminobenzene: Starting from 1,2-diaminobenzene, bromination can be performed using bromine or N-bromosuccinimide to introduce bromine at the 3 and 6 positions.

- Direct Amination: Another method involves the direct amination of dibromobenzene derivatives under controlled conditions to selectively introduce amino groups at the 1 and 2 positions.

- Multi-step Synthesis: More complex synthetic pathways may involve multiple steps including protection-deprotection strategies to ensure selective functionalization at desired positions on the benzene ring .

3,6-Dibromobenzene-1,2-diamine has several applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to modify biological activity through structural changes.

- Dyes and Pigments: The compound is utilized in dye chemistry for producing azo dyes and other colorants.

- Material Science: It may be incorporated into polymer formulations to enhance properties such as thermal stability or chemical resistance .

Studies on the interactions of 3,6-Dibromobenzene-1,2-diamine with biological systems indicate its potential effects on metabolic enzymes. Specifically, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes. Further research is needed to elucidate its full pharmacological profile and potential toxicological effects .

Several compounds share structural similarities with 3,6-Dibromobenzene-1,2-diamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2,5-Dibromobenzene-1,4-diamine | 25462-61-7 | 0.87 |

| 4,5-Dibromobenzene-1,2-diamine | 49764-63-8 | 0.86 |

| 3-Bromo-5-methylbenzene-1,2-diamine | 70733-25-4 | 0.85 |

These compounds differ primarily in their substitution patterns on the benzene ring and their resulting chemical properties. The unique positioning of bromine and amino groups in 3,6-Dibromobenzene-1,2-diamine contributes to its distinct reactivity and biological activity compared to these similar compounds .

3,6-Dibromobenzene-1,2-diamine (CAS: 69272-50-0) is a valuable chemical intermediate characterized by its unique structure featuring two bromine atoms at positions 3 and 6 of a benzene ring with two adjacent amino groups [1]. Traditional halogenation routes to synthesize this compound primarily involve the direct bromination of benzene-1,2-diamine derivatives through electrophilic aromatic substitution reactions [2].

The most established synthetic pathway begins with the preparation of 4,7-dibromobenzo[c] [1] [3] thiadiazole as a key precursor [3]. This intermediate is synthesized by reacting benzo[c] [1] [3] thiadiazole with bromine in aqueous hydrobromic acid under reflux conditions for approximately 2 hours [5]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the bromine acts as an electrophile, attacking the electron-rich positions of the aromatic ring [6].

Benzo[c][1,2,5]thiadiazole + Br₂/HBr → 4,7-Dibromobenzo[c][1,2,5]thiadiazoleThe dibrominated thiadiazole intermediate is then converted to 3,6-dibromobenzene-1,2-diamine through a reduction step [3]. This reduction is typically accomplished using sodium borohydride in ethanol at controlled temperatures between 0-20°C for approximately 20 hours [3]. The reaction involves the cleavage of the thiadiazole ring while preserving the bromine substituents at their respective positions [5].

4,7-Dibromobenzo[c][1,2,5]thiadiazole + NaBH₄/EtOH → 3,6-Dibromobenzene-1,2-diamineA detailed examination of this synthetic route reveals that the reaction proceeds with high regioselectivity, yielding the desired 3,6-dibrominated product with minimal formation of other brominated isomers [5]. The yield for this traditional route is typically around 98%, making it an efficient method for obtaining the target compound [3].

Alternative traditional approaches involve direct bromination of benzene-1,2-diamine using various brominating agents such as molecular bromine or N-bromosuccinimide [2] [6]. However, these direct bromination methods often suffer from poor regioselectivity and require careful control of reaction conditions to minimize the formation of undesired isomers and polybrominated products [6].

| Synthetic Route | Key Reagents | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Via 4,7-dibromobenzo[c] [1] [3] thiadiazole | Br₂/HBr followed by NaBH₄/EtOH | Reflux (2h) then 0-20°C (20h) | 98 |

| Direct bromination | Br₂ or NBS with Lewis acid catalysts | Variable temperatures | 40-70 |

The traditional halogenation routes, while effective, often require careful control of reaction parameters to achieve the desired regioselectivity and to prevent over-bromination of the aromatic ring [2] [6]. These considerations have led to the development of more sophisticated approaches, including modern cross-coupling methodologies [7].

Modern Cross-Coupling Approaches (Suzuki, Buchwald-Hartwig)

Modern cross-coupling approaches have emerged as powerful alternatives for synthesizing 3,6-dibromobenzene-1,2-diamine with enhanced control over regioselectivity and reaction conditions [7]. These methods typically involve palladium-catalyzed coupling reactions that allow for more precise installation of bromine atoms at specific positions on the aromatic ring [8].

The Suzuki-Miyaura cross-coupling reaction represents a significant advancement in the synthesis of dibrominated aromatic compounds [7]. This approach involves the coupling of organoboron compounds with organic halides in the presence of a palladium catalyst [9]. For the synthesis of 3,6-dibromobenzene-1,2-diamine, this method can be employed in a reverse strategy, where a dihalogenated coupling partner reacts with appropriate boron reagents to introduce functional groups that can later be converted to amino groups [7] [9].

Research findings indicate that palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are particularly effective for these transformations [7]. The reaction typically proceeds in mixed solvent systems, with ethanol/benzene or dioxane/water combinations showing promising results with yields around 50-54% [7]. The general reaction scheme can be represented as:

Dihalogenated precursor + Boron reagent → Functionalized intermediate → 3,6-Dibromobenzene-1,2-diamineThe Buchwald-Hartwig amination represents another modern approach for introducing amino groups onto brominated aromatic scaffolds [8] [10]. This method involves the palladium-catalyzed coupling of aryl halides with amines or ammonia equivalents [10]. For synthesizing 3,6-dibromobenzene-1,2-diamine, this approach can be utilized to introduce the diamine functionality onto a pre-brominated aromatic precursor [8].

Studies have shown that the choice of ligand is crucial for successful Buchwald-Hartwig aminations [10]. Bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have demonstrated superior performance in facilitating these transformations [8] [10]. The reaction typically requires strong bases such as sodium tert-butoxide or cesium carbonate and proceeds under relatively mild conditions [10].

| Cross-Coupling Method | Catalyst System | Ligand | Base | Solvent System | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Ethanol/Benzene | 54 |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 50 |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 60-85 |

A significant advantage of these modern cross-coupling approaches is their compatibility with a wide range of functional groups and their ability to operate under milder conditions compared to traditional halogenation methods [9] [10]. Additionally, these methods often provide better control over the regioselectivity of bromination, resulting in higher yields of the desired 3,6-dibrominated product [7] [8].

Recent advancements in catalyst design have further improved the efficiency of these cross-coupling reactions [11]. The development of monoligated palladium(0) species has emerged as a particularly promising direction, offering enhanced catalytic activity in the cross-coupling cycle [11]. These catalysts demonstrate superior performance in challenging coupling reactions, including those involving sterically hindered substrates [11].

Solvent Effects and Reaction Optimization Strategies

The choice of solvent plays a crucial role in the synthesis of 3,6-dibromobenzene-1,2-diamine, significantly influencing reaction rates, regioselectivity, and overall yields [12] [13]. Solvent effects are particularly pronounced in electrophilic aromatic bromination reactions, where the polarity of the solvent can dramatically alter the reactivity of brominating agents and the stability of reaction intermediates [12].

Studies have demonstrated that polar solvents generally increase the reaction rate of bromination by stabilizing the charged intermediates formed during the electrophilic substitution process [14]. For instance, when brominating aromatic compounds with N-bromosuccinimide, the reaction proceeds more rapidly in polar solvents such as dimethylformamide (DMF) compared to less polar alternatives like dichloromethane [13]. This acceleration is attributed to the enhanced stabilization of the positively charged bromonium ion intermediate in polar environments [14].

The regioselectivity of bromination is also heavily influenced by solvent choice [13]. Research findings indicate that the use of polar aprotic solvents tends to favor bromination at positions that are electronically activated, while less polar solvents may allow steric factors to play a more dominant role in determining the site of substitution [15]. For the synthesis of 3,6-dibromobenzene-1,2-diamine, this solvent-dependent regioselectivity can be strategically exploited to enhance the formation of the desired isomer [13] [15].

| Solvent | Polarity Index | Reaction Time (h) | Regioselectivity (3,6:other isomers) | Yield (%) |

|---|---|---|---|---|

| Methanol | 5.1 | 6 | 3:1 | 79 |

| Dichloromethane | 3.1 | 4 | 4:1 | 82 |

| Acetonitrile | 5.8 | 3 | 5:1 | 80 |

| DMF | 6.4 | 0.5 | 6:1 | 84 |

Reaction optimization strategies for the synthesis of 3,6-dibromobenzene-1,2-diamine extend beyond solvent selection to encompass temperature control, reagent stoichiometry, and the use of additives [13] [15]. Temperature management is particularly critical, as lower temperatures often favor increased regioselectivity but may require longer reaction times [15]. For instance, bromination reactions conducted at -75°C have demonstrated excellent regioselectivity for certain substrates, yielding the desired dibrominated product in yields exceeding 99% [16].

The stoichiometry of brominating agents represents another important optimization parameter [13]. Excess bromine can lead to over-bromination, while insufficient amounts may result in incomplete conversion [13]. Research has shown that using precisely 2.7 equivalents of bromine for dibromination reactions provides optimal results for certain substrates [16].

Additives such as Lewis acids can significantly enhance the efficiency of bromination reactions [6]. Catalysts like aluminum bromide (AlBr₃) or ferric bromide (FeBr₃) increase the electrophilicity of bromine by forming complexes that polarize the bromine-bromine bond [6]. This activation makes the bromine more reactive toward the aromatic ring, facilitating the substitution reaction even with less reactive substrates [6].

For the reduction of 4,7-dibromobenzothiadiazole to 3,6-dibromobenzene-1,2-diamine, the reaction conditions must be carefully optimized to ensure complete reduction while preserving the bromine substituents [3] [5]. The use of sodium borohydride in ethanol at controlled temperatures (0-20°C) has been identified as an effective reduction system, providing the target diamine in excellent yields [3]. The reaction mixture is typically stirred for approximately 20 hours to ensure complete conversion, followed by quenching with water and extraction with dichloromethane [3].

Catalytic Systems for Regioselective Dibromination

Achieving high regioselectivity in the dibromination of benzene diamine derivatives requires sophisticated catalytic systems that can direct the bromination to specific positions on the aromatic ring [17] [18]. Various catalytic approaches have been developed to enhance the regioselectivity of these reactions, ranging from traditional Lewis acid catalysts to more advanced transition metal-based systems [17] [19].

Lewis acid catalysts represent one of the most established approaches for regioselective bromination [6]. Aluminum halides (AlX₃) and ferric halides (FeX₃) are particularly effective in activating bromine by forming complexes that increase its electrophilicity [6]. This activation allows for more controlled bromination, directing the substitution to specific positions based on electronic and steric factors [6]. For the synthesis of 3,6-dibromobenzene-1,2-diamine, these catalysts can facilitate the selective bromination at positions 3 and 6 of the benzene ring [6] [17].

Br₂ + AlBr₃ → Br⁺···AlBr₄⁻ (activated brominating species)Recent advances in catalytic systems have introduced more sophisticated approaches for regioselective dibromination [17] [18]. One notable development involves the use of titanium-based catalysts in combination with dibromomalonate as the bromonium source [20]. This system has demonstrated excellent regioselectivity in dibromination reactions, with the tartaric acid-derived diol ligands playing a crucial role in controlling the stereochemical outcome [20].

For the regioselective bromination of aromatic amines specifically, innovative approaches have emerged that offer enhanced control over the position of bromination [17]. One such method involves the formation of tin amides as directing groups [17]. Treatment of aniline derivatives with n-butyllithium followed by trimethyltin chloride generates tin amides in situ, which then react with bromine to yield selectively brominated products [17]. This approach has been successfully applied to various aromatic amines, providing regioselective bromination in yields ranging from 36% to 91% [17].

| Catalytic System | Brominating Agent | Substrate | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| AlBr₃ | Br₂ | Benzene diamine | 3,6-dibromination | 70-85 |

| FeBr₃ | Br₂ | Benzene diamine | 3,6-dibromination | 65-80 |

| Ti-tartrate complex | Dibromomalonate | Aromatic compounds | Highly selective | 75-90 |

| n-BuLi/Me₃SnCl | Br₂ | Aromatic amines | Para-selective | 36-91 |

The development of heterogeneous catalytic systems has also contributed significantly to regioselective dibromination methodologies [15]. Alumina-supported N-bromosuccinimide has emerged as an efficient reagent for the ring bromination of aromatic compounds under solvent-free conditions [15]. This approach offers several advantages, including simplified procedures, enhanced safety, and rapid reaction times [15]. The solid support provides a controlled environment for the bromination reaction, enhancing regioselectivity by influencing the orientation of the substrate relative to the brominating agent [15].

For the synthesis of 3,6-dibromobenzene-1,2-diamine specifically, the regioselectivity of bromination is influenced by the electronic effects of the amino groups [18]. Density functional theory (DFT) calculations have provided valuable insights into the mechanistic aspects of these reactions [18] [21]. Studies indicate that the bromination of benzene derivatives preferentially occurs through an addition-elimination mechanism rather than via a stable charged Wheland intermediate [21]. The directing effects of substituents, such as the amino groups in benzene-1,2-diamine, play a crucial role in determining the regioselectivity of bromination [21].

Advanced catalytic systems that combine multiple control elements represent the cutting edge of regioselective dibromination technology [20] [18]. These systems integrate steric, electronic, and coordination effects to achieve unprecedented levels of selectivity [20]. For instance, the combination of transition metal catalysts with chiral ligands has enabled not only regioselective but also enantioselective dibromination reactions [20].

3,6-Dibromobenzene-1,2-diamine exhibits distinct thermal characteristics that are critical for its handling and application in synthetic processes. The compound demonstrates a melting point range of 92-94°C [1] [2] [3], which represents the primary phase transition from solid to liquid state. Multiple commercial suppliers consistently report this narrow melting point range, indicating good thermal reproducibility and purity characteristics across different synthetic batches [4] [5].

The boiling point has been calculated at 320.9 ± 37.0°C at 760 mmHg [1] [2] [6], representing the liquid-to-vapor phase transition under standard atmospheric pressure. This relatively high boiling point reflects the compound's aromatic structure and intermolecular hydrogen bonding capabilities through the amino groups. The significant uncertainty range (±37.0°C) suggests this value is primarily derived from computational predictions rather than experimental measurements.

Flash point determination reveals a value of 147.9 ± 26.5°C [1] [2], indicating the minimum temperature at which the compound can form an ignitable mixture with air. This property is essential for safety considerations during synthesis and storage operations. The compound requires storage at 2-8°C under inert atmosphere conditions [7] [4] [5] to maintain stability and prevent degradation.

The density of 3,6-dibromobenzene-1,2-diamine is reported as 2.104 ± 0.06 g/cm³ [2] [6] [3], which is significantly higher than typical organic compounds due to the presence of two bromine atoms. The vapor pressure at 25°C is extremely low at 0.0 ± 0.7 mmHg [2], indicating minimal volatility under ambient conditions.

| Property | Value | Source |

|---|---|---|

| Melting Point | 92-94 °C | Multiple commercial sources [1] [2] [3] |

| Boiling Point | 320.9 ± 37.0 °C (760 mmHg) | Predicted/calculated value [1] [2] [6] |

| Flash Point | 147.9 ± 26.5 °C | Predicted/calculated value [1] [2] |

| Density | 2.104 ± 0.06 g/cm³ | Predicted/calculated value [2] [6] [3] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Predicted/calculated value [2] |

| Storage Temperature | 2-8 °C (refrigerated) | Storage requirement [7] [4] [5] |

Solubility Characteristics in Organic Media

The solubility profile of 3,6-dibromobenzene-1,2-diamine reflects its aromatic diamine character with significant halogen substitution effects. The compound exhibits limited solubility in water due to its hydrophobic aromatic core and the electron-withdrawing effects of the bromine substituents [8] [9]. The XLogP3 value of 1.9 [10] [11] indicates moderate lipophilicity, positioning it between hydrophilic and highly lipophilic compounds.

In ethanol, 3,6-dibromobenzene-1,2-diamine demonstrates good solubility [12] , making it suitable for synthetic reactions conducted in alcoholic media. This solubility is enhanced by hydrogen bonding interactions between the amino groups and the hydroxyl group of ethanol. The compound shows general compatibility with organic solvents [9], particularly those used in synthetic organic chemistry.

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide excellent solvation for the compound . These solvents can effectively stabilize both the aromatic system and the amino functional groups without competing hydrogen bonding interactions. Halogenated solvents including dichloromethane and chloroform offer good solubility , which is particularly advantageous for purification processes and crystallization procedures.

The compound appears as a white to light yellow crystalline powder [4] [5] [3] in its pure form, though it may undergo color changes upon exposure to air and light due to oxidation processes [3]. The solid-state properties indicate a well-ordered crystalline structure that contributes to its thermal stability characteristics.

| Solvent/Property | Solubility/Description | Notes |

|---|---|---|

| Water Solubility | Limited/poor solubility | Hydrophobic aromatic diamine [8] [9] |

| Ethanol | Soluble | Common organic synthesis solvent [12] |

| Organic Solvents | Generally soluble | Typical for aromatic compounds [9] |

| Polar Aprotic Solvents | Soluble (DMF, DMSO) | Enhanced by polar amino groups |

| Halogenated Solvents | Soluble (DCM, chloroform) | Compatible with synthesis conditions |

| Physical Form | Solid | Crystalline structure [4] [5] [3] |

| Appearance | White to light yellow powder/crystals | May darken on air exposure [3] |

| XLogP3 | 1.9 | Partition coefficient indicator [10] [11] |

Redox Properties and Electrochemical Behavior

3,6-Dibromobenzene-1,2-diamine exhibits characteristic redox behavior typical of aromatic diamines, though significantly modified by the electron-withdrawing bromine substituents. The compound demonstrates susceptibility to oxidation, particularly at the amino functional groups, which can undergo electron transfer reactions to form corresponding radical cations and ultimately quinone-type structures.

The air sensitivity of the compound is evidenced by its tendency to darken upon exposure to atmospheric oxygen [3], indicating oxidative degradation processes. This behavior necessitates storage under inert atmosphere conditions (nitrogen or argon) to maintain chemical integrity [7] [5]. The oxidation reactions typically involve the sequential removal of electrons from the amino groups, leading to the formation of colored intermediates and polymeric products.

Light sensitivity represents another important aspect of the compound's redox chemistry [3]. Ultraviolet radiation can promote photochemical oxidation processes, particularly in the presence of oxygen, leading to degradation and color formation. This photosensitivity requires protection from light during storage and handling operations.

The compound has found applications in electrochromic polymer synthesis [14] [15], where its redox properties are exploited to create materials with tunable optical properties. In these applications, 3,6-dibromobenzene-1,2-diamine serves as a building block for donor-acceptor type conjugated polymers, where the bromine substituents facilitate subsequent cross-coupling reactions while the amino groups provide electron-donating character.

Extended conjugation effects become particularly important when the compound is incorporated into larger molecular frameworks [14] [16]. The combination of electron-withdrawing bromine atoms and electron-donating amino groups creates a push-pull electronic system that can significantly influence the optoelectronic properties of resulting materials.

| Aspect | Description | Implications |

|---|---|---|

| Oxidation Susceptibility | Prone to oxidation of amino groups | Requires inert atmosphere storage [7] [5] [3] |

| Air Stability | May darken upon air exposure | Storage under nitrogen recommended [3] |

| Light Sensitivity | Sensitive to UV radiation | Protect from light during storage [3] |

| Electrochemical Applications | Used in electrochromic polymers | Donor-acceptor polymer synthesis [14] [15] |

| Conjugated System Effects | Extended conjugation in derivatives | Optoelectronic property modulation [14] [16] |

Acid-Base Characteristics (pKa Determination)

The acid-base properties of 3,6-dibromobenzene-1,2-diamine are significantly influenced by the electron-withdrawing effects of the bromine substituents. The predicted pKa value of 1.33 ± 0.10 [2] [6] represents a dramatic reduction in basicity compared to unsubstituted phenylenediamine analogs, reflecting the strong inductive effects of the halogen atoms.

To understand the magnitude of this effect, comparison with related phenylenediamine compounds provides important context. Para-phenylenediamine exhibits pKa values of 6.31 and 2.97 for the first and second protonation steps respectively [17] [18] [19], while meta-phenylenediamine shows values of 5.11 and 2.50 [20] [21]. Ortho-phenylenediamine demonstrates pKa values of 4.74 and 0.6 [22] [20] [23], with the second protonation being particularly unfavorable due to electrostatic repulsion between adjacent protonated amino groups.

The electron-withdrawing nature of bromine substituents substantially reduces the electron density on the amino nitrogen atoms, making them less capable of accepting protons. This effect is transmitted through both inductive and resonance mechanisms, with the inductive effect being particularly pronounced due to the electronegativity difference between bromine and carbon.

The weak basicity of 3,6-dibromobenzene-1,2-diamine has important implications for its chemical reactivity and synthetic applications. The reduced nucleophilicity of the amino groups affects their participation in substitution reactions and influences the compound's behavior in various chemical transformations. This property also impacts the compound's solubility in aqueous media at different pH values, with the neutral form being predominant under most physiological and environmental conditions.

For synthetic applications, the reduced basicity may require modified reaction conditions, such as the use of stronger bases or elevated temperatures, to achieve desired transformations. However, this property can also be advantageous in certain contexts where controlled reactivity is desired.

| Parameter | Value/Description | Notes |

|---|---|---|

| Predicted pKa | 1.33 ± 0.10 (predicted) | Significantly reduced by Br substituents [2] [6] |

| Comparison: p-Phenylenediamine pKa₁ | 6.31 (20°C) | Reference unsubstituted para isomer [17] [18] [19] |

| Comparison: p-Phenylenediamine pKa₂ | 2.97 (20°C) | Second protonation of para isomer [17] [18] |

| Comparison: m-Phenylenediamine pKa₁ | 5.11 | Reference unsubstituted meta isomer [20] [21] |

| Comparison: m-Phenylenediamine pKa₂ | 2.50 | Second protonation of meta isomer [20] [21] |

| Comparison: o-Phenylenediamine pKa₁ | 4.74 | Reference unsubstituted ortho isomer [22] [20] [23] |

| Comparison: o-Phenylenediamine pKa₂ | 0.6 | Second protonation of ortho isomer [22] [20] [23] |

| Electronic Effect of Br Substituents | Electron-withdrawing | Reduces basicity of amino groups |

| Basicity Character | Weak base | Lower than unsubstituted analogs |